ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is a chemical compound with the molecular formula C16H13Cl2NO3 It is a derivative of benzoic acid and is characterized by the presence of a dichlorobenzoyl group attached to an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate typically involves the reaction of 2,3-dichlorobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-[(2,3-dichlorobenzoyl)amino]benzoic acid
Reduction: Ethyl 4-[(2,3-dichlorobenzyl)amino]benzoate
Scientific Research Applications
Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has a range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate: Similar structure but with a different position of the chlorine atoms.
Ethyl 4-[(2,3-dichlorobenzoyl)amino]acetate: Similar structure but with an acetate group instead of a benzoate group.
These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications.
Properties
IUPAC Name |
ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)12-4-3-5-13(17)14(12)18/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUWGSGJSBOYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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